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Introduction

The field of DNA nanotechnology has enabled the design and fabrication of sophisticated
molecular devices and machines. To understand and optimize the function of these nanoscale
constructs, it is crucial to observe their structural dynamics and interactions in real-time at the
single-molecule level. Unlike ensemble measurements that average the behavior of millions of
molecules, single-molecule techniques provide direct insights into the mechanistic steps,
conformational changes, and kinetic pathways of individual DNA devices.[1][2] This document
provides detailed application notes and protocols for key single-molecule imaging techniques
used to characterize DNA devices, including Forster Resonance Energy Transfer (FRET),
Atomic Force Microscopy (AFM), Optical Tweezers, and Nanopore Sensing.

Single-Molecule Forster Resonance Energy Transfer
(smFRET)

Application Note:

Single-molecule FRET (smFRET) is a powerful technique for measuring intramolecular and
intermolecular distances on the scale of 1-10 nanometers.[3] It functions as a "spectroscopic
ruler,” making it ideal for observing the dynamic conformational changes of DNA devices such
as molecular motors, walkers, and logic gates.[2] By labeling specific points on a DNA
nanostructure with a donor and an acceptor fluorophore, smFRET can track structural
rearrangements and locomotion in real time.[4] The technique is highly sensitive to the distance
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between the fluorescent probes and can reveal structural heterogeneity, rarely occurring
mechanistic steps, and the presence of non-functional or faulty devices within a population.[2]
[4] Immobilization-based smFRET using Total Internal Reflection Fluorescence (TIRF)
microscopy is particularly well-suited for observing the kinetics of individual DNA devices over
extended periods.[5]

Quantitative Data for SmFRET

Parameter Typical Value /| Range Notes

Effective range for most

Distance Range 1-10nm _
common FRET pairs.[3]

Can resolve distance changes
equivalent to one DNA base

Spatial Resolution ~0.34 nm (1 bp) _ _ .
pair under optimal conditions.

[6]

Dependent on camera
exposure time and photon flux.

Temporal Resolution 1-100 ms Sub-millisecond resolution is
achievable with specialized
setups.[7][8]

A widely used and well-
Typical Fluorophores Cy3 (Donor), Cy5 (Acceptor) characterized dye pair for
SmMFRET studies.

. . _ Limited by photobleaching of
Observation Time Seconds to Minutes
the fluorophores.

Experimental Protocol: Immobilized smFRET using TIRF
Microscopy

This protocol outlines the key steps for observing a fluorescently labeled DNA device
immobilized on a passivated glass surface.

e Microscope Slide and Coverslip Preparation:
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o Clean glass microscope slides and coverslips by sonication in acetone, followed by
isopropanol, and finally Milli-Q water.

o Dry the glass surfaces with clean nitrogen gas.

o Treat the surfaces with oxygen plasma to activate them for passivation.

e Surface Passivation and Functionalization:

o Create a passivation layer to prevent non-specific binding of DNA devices. A common
method is to use a mixture of polyethylene glycol (PEG) and biotin-PEG.

o Incubate the cleaned coverslip with the PEG/biotin-PEG solution to form a self-assembled
monolayer.

o After incubation, rinse thoroughly with Milli-Q water and dry.
e DNA Device Labeling and Immobilization:

o Synthesize or purchase the DNA device with specific strands modified with donor (e.g.,
Cy3) and acceptor (e.g., Cy5) fluorophores at the desired locations.

o Incorporate a biotin modification on a strand that allows for anchoring to the surface.
o Assemble the final DNA device through thermal annealing.

o Prepare a flow chamber by sandwiching double-sided tape between the passivated
coverslip and a microscope slide.

o Introduce a solution of streptavidin into the chamber. The streptavidin will bind to the
biotin-PEG on the surface.

o Wash out excess streptavidin with an appropriate imaging buffer (e.g., Tris buffer with
MgClI2).

o Introduce the biotinylated and fluorescently labeled DNA devices into the chamber at a low
concentration (pM range) to ensure single-molecule density. The devices will immobilize
on the surface via the biotin-streptavidin linkage.
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e TIRF Microscopy and Data Acquisition:

o

Place the prepared sample on a TIRF microscope.
Use a laser (e.g., 532 nm) to excite the donor fluorophore (Cy3).

The evanescent wave generated by total internal reflection excites only the molecules
near the surface, significantly reducing background fluorescence.[5]

Split the emitted fluorescence into two channels (e.g., a donor channel for Cy3 emission
and an acceptor channel for Cy5 emission) using a dichroic mirror.

Record a time-series of images (a movie) of both channels simultaneously using a
sensitive camera (e.g., an EMCCD).[6]

o Data Analysis:

Identify the locations of individual molecules in the recorded movie.

For each molecule, extract the fluorescence intensity time traces from both the donor (ID)
and acceptor (IA) channels.

Calculate the FRET efficiency (E) for each time point using the formula: E = 1A/ (ID + IA).

Plot the FRET efficiency over time to observe conformational changes. Analyze state
transitions, dwell times, and kinetics.

Workflow Diagram
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Caption: Workflow for immobilized single-molecule FRET experiments.
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Atomic Force Microscopy (AFM)

Application Note:

Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing
the topography of single molecules with sub-nanometer resolution.[9] For DNA devices, AFM
provides direct structural verification of self-assembled shapes, such as DNA origami.[10] It
allows researchers to assess the quality of assembly, identify structural defects, and measure
the dimensions of individual constructs.[11] Unlike fluorescence methods, AFM does not
require labeling. It can be performed in air on dried samples or in liquid, which allows for the
observation of dynamic processes and conformational changes in a near-physiological
environment.[12] High-speed AFM can even capture real-time dynamics of DNA devices.[10]

Quantitative Data for AFM

Parameter Typical Value /| Range Notes

Highly sensitive to height

Vertical Resolution ~0.1 nm o
variations.
Dependent on the sharpness
i of the AFM tip. High-resolution
Lateral Resolution 1-5nm ) )
imaging can resolve the DNA
double helix.[13][14]
Minutes per image High-speed AFM can acquire

Imaging Speed ] ) )
(conventional) images in seconds or less.[10]

Imaging in liquid is crucial for
Sample Environment Air or Liquid observing dynamics under

physiological conditions.[12]

Gentle imaging forces (tens of
Force Range pN to NN pN) are required to avoid

sample damage.

Experimental Protocol: AFM Imaging of DNA Origami in
Air
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This protocol describes the steps for imaging DNA origami structures deposited on a mica
surface.

e Substrate Preparation:

o Use freshly cleaved muscovite mica as the substrate. Mica provides an atomically flat and
negatively charged surface.[15]

o Secure a piece of mica to a steel puck using double-sided tape.
o Carefully peel off the top layers of mica using clear tape to expose a fresh, clean surface.
o Sample Deposition:

o Prepare a solution of the assembled DNA origami structures in a suitable deposition buffer.
The buffer should contain divalent cations (e.g., MgCI2 or NiCI2) to mediate the
electrostatic attraction between the negatively charged DNA backbone and the negatively
charged mica surface.[15]

o Pipette a small volume (e.g., 10-20 uL) of the DNA origami solution onto the freshly
cleaved mica surface.

o Allow the sample to adsorb to the surface for 2-5 minutes.
e Rinsing and Drying:

o Gently rinse the mica surface with ultrapure water to remove unbound structures and
excess salts.

o Carefully wick away the water with filter paper without touching the central imaging area.
o Dry the sample completely using a gentle stream of clean, dry nitrogen or argon gas.
e AFM Imaging:

o Mount the sample puck onto the AFM stage.
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o Install a sharp AFM cantilever suitable for high-resolution imaging in air (e.g., a silicon
nitride tip).

o Engage the AFM tip with the surface using a gentle imaging mode, such as tapping mode
(also known as intermittent contact mode) or PeakForce Tapping, to minimize lateral
forces and prevent damage to the DNA structures.[12]

o Optimize imaging parameters, including scan size, scan rate, setpoint amplitude, and
gains, to achieve high-quality images.

o Start with a large scan size to locate the DNA structures and then zoom in on areas of
interest for high-resolution imaging.

e Image Processing and Analysis:

[¢]

Use AFM analysis software to process the raw images.

[¢]

Perform a flattening operation to remove image bow and tilt.

[e]

Analyze the images to measure the dimensions (height, width, length) of the DNA origami
structures.

[e]

Assess the structural integrity and yield of the self-assembly process. For accurate
measurements, tip shape deconvolution may be necessary.[16][17]

Workflow Diagram
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Caption: Workflow for AFM imaging of DNA devices in air.
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Optical Tweezers

Application Note:

Optical tweezers use a highly focused laser beam to trap and manipulate microscopic objects,
such as dielectric beads.[18] By attaching a single DNA device between two trapped beads, or
between one bead and a surface, optical tweezers can apply and measure piconewton-scale
forces and observe nanometer-scale displacements.[19][20] This makes them an invaluable
tool for studying the mechanical properties of DNA devices, the force generation of DNA
motors, and the energy landscapes of folding/unfolding transitions.[20] Combining optical
tweezers with single-molecule fluorescence (a "fleezers" setup) allows for the simultaneous
measurement of force, extension, and conformational state (via FRET), providing a
comprehensive picture of the device's operation.[21]

Quantitative Data for Optical Tweezers

Parameter Typical Value /| Range Notes

Capable of measuring the

subtle forces involved in

Force Range 0.1 -200 pN ] ) ]
biomolecular interactions.[21]
[22]
) Depends on trap stiffness and
Force Resolution <0.5pN _
measurement bandwidth.[22]
Sub-nanometer position
Spatial Resolution <1nm tracking is routinely achieved.
[19]
Limited by the detector
Temporal Resolution Sub-millisecond bandwidth and thermal noise.
[81[19]
) Polystyrene or silica beads are
Bead Size 0.5-5um

commonly used.

Experimental Protocol: Dual-Trap Optical Tweezers
Assay
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This protocol describes how to measure the force-extension properties of a single DNA device.
e DNA Construct Preparation:
o Synthesize a DNA construct corresponding to the device to be studied.

o Modify the ends of the DNA construct with different chemical handles for specific
attachment to functionalized beads. A common strategy is to use biotin on one end and
digoxigenin (DIG) on the other.

e Flow Cell and Bead Preparation:

o Prepare a microfluidic flow cell with multiple channels to allow for the sequential
introduction of different solutions.

o Prepare two types of beads: streptavidin-coated beads (to bind the biotin end) and anti-
DIG-coated beads (to bind the DIG end).

o Dilute the beads to a suitable concentration in buffer.

e Tether Formation:

o

Introduce streptavidin-coated beads into one channel of the flow cell and trap a single
bead with one optical trap.

o Introduce anti-DIG-coated beads into the same channel and trap a second bead with
another optical trap.

o Move the two trapped beads into a central channel containing the biotin-DIG-labeled DNA
construct at a very low concentration.

o Bring the two beads close together to allow a single DNA molecule to form a tether
between them. This is often done by trial and error, repeatedly moving the beads apart to
test for the characteristic force signature of a successful tether.

o Force-Extension Measurement:
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o Once a single DNA tether is confirmed, move the traps apart in a controlled manner to
stretch the molecule.

o One trap (the "force-sensing" trap) is typically held stationary, while the other is moved by
a nanopositioning stage or an acousto-optic deflector.

o Record the displacement of the bead in the stationary trap from the trap's center. This
displacement is proportional to the applied force.[22]

o Simultaneously, record the distance between the centers of the two traps.

o The force (F) is calculated from the bead's displacement (x) and the trap stiffness (k) using
Hooke's Law (F = -kx). The trap stiffness must be calibrated beforehand.

o The extension of the molecule is the distance between the bead surfaces.

o Data Analysis:

o Plot the measured force as a function of the molecule's extension to generate a force-
extension curve.

o Fit the curve with appropriate polymer physics models (e.g., the worm-like chain model) to
extract mechanical properties like persistence length and contour length.

o For dynamic devices, hold the molecule at a constant force or extension and monitor
changes over time to observe activity.

Workflow Diagram
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Caption: Workflow for a dual-trap optical tweezers experiment.
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Nanopore Sensing

Application Note:

Nanopore sensing is a label-free, single-molecule technique that detects molecules as they are
driven through a nanoscale pore.[23] When a voltage is applied across a membrane containing
a single nanopore, a steady ionic current flows. As a DNA device translocates through or
transiently blocks the pore, it causes a characteristic disruption in this current.[24] The
amplitude and duration of the current blockade provide information about the size, shape, and
conformation of the molecule.[24] This technique is particularly useful for characterizing the
overall structure of DNA origami, detecting target binding events, and analyzing the output of
DNA-based computing circuits.[23][25] DNA nanotechnology can also be used to create
custom-designed nanopores or to engineer carrier molecules that guide specific targets
through the pore.[25]

yuantitati t ensi

Parameter Typical Value /| Range Notes

High-bandwidth amplifiers can
Temporal Resolution 1 ps —10s of s achieve sub-microsecond
resolution.[26][27][28]

Can distinguish between
) ) different DNA structures and
Spatial Resolution Base-level _
conformations based on

blockade current signatures.

Biological (e.g., a-hemolysin),

] ) Choice of pore depends on the
Solid-State (e.g., SiN,

Pore Types ) ) size of the analyte and desired
Graphene), DNA Origami o
application.[29]
Pores
No fluorescent or radioactive
Analyte Label-free )
labels are required.
These parameters are used to
Event Duration, Current classify and identify different
Key Measurements i
Blockade Depth molecular species or

conformations.[24]
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Experimental Protocol: Solid-State Nanopore Analysis of
DNA Devices

This protocol describes the basic steps for analyzing DNA devices using a solid-state
nanopore.

¢ Nanopore and Flow Cell Setup:

o Mount a solid-state nanopore membrane (e.g., a silicon nitride membrane with a single
drilled pore) in a microfluidic flow cell, separating two electrolyte-filled reservoirs (cis and
trans).

o Fill both reservoirs with a filtered and degassed electrolyte solution (e.g., 1 M KCI buffered
with Tris-EDTA).

o Insert Ag/AgCI electrodes into both reservoirs to apply a voltage and measure the ionic
current.

o System Characterization:

o Apply a range of voltages and measure the resulting current to generate an |-V curve. The
linear slope of this curve gives the open-pore conductance, confirming the pore is open
and stable.

o Measure the baseline current noise to establish the signal-to-noise ratio for event
detection.

o Sample Introduction and Data Acquisition:

o Introduce the purified DNA device sample into the cis reservoir (typically the negatively
biased one, to drive the negatively charged DNA through the pore).

o Apply a constant voltage across the pore (e.g., 100-200 mV).

o Use a sensitive patch-clamp amplifier to measure the ionic current.
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o Record the current trace at a high sampling rate (e.g., >250 kHz) to capture the fast
translocation events.

o Event Detection and Analysis:

Use event detection software to identify transient drops (blockades) in the ionic current

[¢]

that correspond to single molecules passing through the pore.

[¢]

For each event, extract key parameters:
= Dwell Time (Duration): The length of time the molecule spends in the pore.

» Current Blockade (Depth): The magnitude of the current drop relative to the open-pore
current.

(¢]

Generate scatter plots (e.g., current blockade vs. dwell time) for all detected events.

[¢]

Distinct populations or clusters in the plot represent different types of molecules or
different conformations of the same molecule. Analyze these populations to characterize
the DNA device sample.[24]

Workflow Diagram
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Caption: Workflow for a solid-state nanopore sensing experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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